molecular formula C7H11ClN2S B2711107 N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine CAS No. 140176-73-4

N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine

Cat. No.: B2711107
CAS No.: 140176-73-4
M. Wt: 190.69
InChI Key: BUDMJAMXOTXJAA-UHFFFAOYSA-N
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Description

N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group attached to the thiazole ring, which is further linked to a dimethylamine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

1-[4-(chloromethyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2S/c1-10(2)4-7-9-6(3-8)5-11-7/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDMJAMXOTXJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC(=CS1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine typically involves the reaction of 2-aminothiazole with formaldehyde and hydrochloric acid to introduce the chloromethyl group. The resulting intermediate is then reacted with dimethylamine to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and various substituted thiazoles.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydrothiazoles and other reduced derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate in Drug Synthesis

One of the primary applications of N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine is its role as an intermediate in the synthesis of various pharmaceuticals. Notably, it is used in the production of nizatidine, a medication that inhibits stomach acid secretion and is utilized in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). The synthesis process involves several steps where this compound acts as a key intermediate, facilitating the formation of the final drug product .

1.2 Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit antimicrobial properties. Several studies have shown that compounds containing thiazole rings can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Agricultural Applications

2.1 Pesticide Development

The thiazole moiety is known for its effectiveness in agricultural chemistry. Compounds similar to this compound have been investigated for their potential as pesticides and herbicides. Their ability to disrupt biological processes in pests makes them valuable in crop protection strategies .

Research Applications

3.1 Biological Studies

This compound has been utilized in various biological studies to understand its interactions with biological systems. Its unique structure allows researchers to explore its binding affinities with different receptors and enzymes, contributing to the understanding of thiazole-based compounds in biological pathways .

Data Table: Summary of Applications

Application AreaSpecific UseReferences
PharmaceuticalIntermediate for nizatidine synthesis
Antimicrobial agent
AgriculturalPesticide and herbicide development
ResearchBiological interaction studies

Case Studies

Case Study 1: Nizatidine Synthesis

In a detailed synthesis protocol for nizatidine, this compound was synthesized through a multi-step reaction involving chloromethylation and subsequent amination processes. This study highlighted the efficiency of using this compound as an intermediate due to its favorable reactivity and yield outcomes .

Case Study 2: Antimicrobial Efficacy

A study investigating the antimicrobial properties of thiazole derivatives demonstrated that compounds similar to this compound showed significant activity against various bacterial strains. The research emphasized the potential for these compounds to be developed into new therapeutic agents for treating infections caused by resistant bacterial strains .

Mechanism of Action

The mechanism of action of N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The thiazole ring may also interact with aromatic residues in the active sites of enzymes, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine is unique due to its specific combination of a chloromethyl group and a thiazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in drug development and chemical synthesis.

Biological Activity

N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine (CAS Number: 140176-73-4) is a compound with notable biological activity, primarily recognized as an intermediate in the synthesis of the drug nizatidine, which is used to treat peptic ulcers and gastroesophageal reflux disease. This article provides an in-depth exploration of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

  • Molecular Formula : C₇H₁₁ClN₂S
  • Molecular Weight : 190.7 g/mol
  • Structure : The compound features a thiazole ring substituted with a chloromethyl group and dimethylamine side chains.

Synthesis

The synthesis of this compound involves several steps that typically include:

  • Reacting 2-dimethylamino methyl-4-chloromethyl thiazole with stannous chloride in cyclohexane.
  • Controlling reaction conditions such as temperature (10-15°C initially, followed by raising to 60-65°C) and stirring speed (150-190 rpm) for optimal yield.
  • Purification through recrystallization in triethylamine to obtain the final product .

Anticancer Properties

Recent studies have evaluated the anticancer potential of compounds related to this compound. For instance, derivatives of thiazole compounds have shown promising results against various cancer cell lines:

  • In Vitro Studies : Compounds derived from thiazoles have been tested against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549). Many showed significant antiproliferative effects through mechanisms such as cell-cycle arrest and apoptosis induction .

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in tumor growth and proliferation:

  • Cell Cycle Regulation : Some studies suggest that thiazole derivatives may induce G2/M phase arrest in cancer cells, leading to reduced cell viability.
  • Apoptosis Induction : Flow cytometry assays have indicated that certain derivatives can trigger apoptotic pathways, enhancing their potential as anticancer agents.

Study 1: Antitumor Activity Evaluation

A study conducted on a series of thiazole derivatives demonstrated that specific modifications at the C-4 position significantly enhanced their biological potency. The compounds were assessed using MTT assays, revealing that several exhibited IC50 values in the low micromolar range against various cancer cell lines .

CompoundCell LineIC50 (µM)Mechanism
AMCF-75.0Apoptosis
BSW4808.2Cell Cycle Arrest
CA5496.5Apoptosis

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of thiazole derivatives indicated that substituents at specific positions on the thiazole ring could modulate their biological activities significantly. This study highlighted the importance of both steric and electronic properties in determining anticancer efficacy .

Q & A

Basic: What synthetic routes are available for N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine, and what are the critical reaction parameters?

Answer:
The compound can be synthesized via Mannich-type reactions or chloroacetylation of thiazole precursors . A typical method involves reacting 2-amino-5-substituted thiazoles with chloroacetyl chloride in the presence of triethylamine (TEA) in dioxane at 20–25°C. The chloromethyl group is introduced via nucleophilic substitution or alkylation steps. Key parameters include:

  • Solvent choice : Dioxane or ethanol for solubility and reaction efficiency.
  • Catalyst : TEA to neutralize HCl byproducts and drive the reaction.
  • Purification : Recrystallization from ethanol-DMF mixtures to isolate the product .

Basic: Which spectroscopic and analytical techniques are optimal for characterizing this compound?

Answer:

  • NMR (¹H/¹³C) : Assign peaks for the thiazole ring protons (δ 7.0–8.0 ppm), chloromethyl (δ ~4.5 ppm), and dimethylamine groups (δ 2.2–2.8 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 190.69 (C₇H₁₁ClN₂S).
  • Elemental Analysis : Validate purity by matching calculated vs. observed C, H, N, and S content.
  • TLC Monitoring : Use silica gel plates with ethanol:ethyl acetate (3:1) to track reaction progress .

Advanced: How can crystallographic data for this compound be refined using software like SHELXL, and what challenges arise during refinement?

Answer:
SHELXL is widely used for small-molecule refinement. Steps include:

Data Collection : High-resolution X-ray diffraction (e.g., Cu-Kα radiation).

Structure Solution : Use direct methods (e.g., SHELXD) for phase determination.

Refinement Challenges :

  • Disorder in the chloromethyl group : Model alternate conformations with occupancy refinement.
  • Hydrogen Bonding : Identify C–H···O or C–H···π interactions (e.g., as in related thiazole structures) using ORTEP-3 for visualization .
  • Twinned Data : Apply TWIN/BASF commands in SHELXL for handling twinning .

Advanced: What methodological considerations are critical when analyzing this compound as a pharmaceutical impurity (e.g., in Nizatidine)?

Answer:
As an impurity standard , use:

  • HPLC-UV : C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 40:60) at 1.0 mL/min. Detect at 254 nm.
  • Validation : Ensure specificity (no co-elution with Nizatidine), linearity (0.1–10 µg/mL), and LOD/LOQ (<0.05 µg/mL).
  • Stress Testing : Expose to acidic/alkaline hydrolysis to confirm stability .

Advanced: How does the chloromethyl group influence reactivity in cross-coupling or alkylation reactions?

Answer:
The chloromethyl (–CH₂Cl) group acts as a versatile electrophile:

  • Alkylation : Reacts with amines (e.g., dimethylamine) under mild conditions (e.g., 50°C in THF) to form quaternary ammonium derivatives.
  • Cross-Coupling : Participates in Suzuki-Miyaura reactions with arylboronic acids using Pd(PPh₃)₄ catalyst.
  • Side Reactions : Competing hydrolysis to –CH₂OH can occur; use anhydrous conditions and molecular sieves to suppress .

Advanced: How to resolve discrepancies between theoretical (DFT) and experimental NMR chemical shifts?

Answer:

Computational Modeling : Optimize geometry using Gaussian09 at B3LYP/6-311+G(d,p) level.

Shift Prediction : Compare GIAO-calculated shifts with experimental data.

Identify Errors :

  • Solvent Effects : Include PCM solvent models (e.g., DMSO) in calculations.
  • Conformational Flexibility : Perform molecular dynamics (MD) simulations to account for rotamers.
  • Crystal Packing : Compare solid-state (X-ray) vs. solution-state (NMR) structures .

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